2-(methylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-methylsulfanyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-24-18-5-3-2-4-17(18)19(23)21-14-15-8-12-22(13-9-15)16-6-10-20-11-7-16/h2-7,10-11,15H,8-9,12-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPMCOJJTOJCTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
2-(Methylthio)benzoic Acid Preparation
Route 1: Direct Thiolation
- Reagents : 2-Chlorobenzoic acid, NaSMe, CuI (10 mol%), DMF, 110°C
- Yield : 78%
- 1H NMR (400 MHz, CDCl3): δ 7.85 (dd, J = 7.8 Hz, 1H), 7.45–7.32 (m, 2H), 2.51 (s, 3H)
Route 2: Oxidation of 2-(Methylthio)benzaldehyde
- Conditions : KMnO4 (2 eq), NaOH (3M), 60°C, 4h
- Yield : 82%
- Limitation : Requires pre-synthesis of aldehyde precursor
Fragment Synthesis: Amine Component
Piperidine Core Functionalization
Step 1: N-Boc Protection
Step 2: Pyridine Coupling
- Method A : Buchwald-Hartwig Amination
- Method B : Nucleophilic Aromatic Substitution
- Conditions : 4-Bromopyridine, K2CO3, DMSO, 120°C
- Yield : 42%
Step 3: Boc Deprotection
Final Coupling Methodologies
Acid Chloride Route
Procedure :
- Convert 2-(methylthio)benzoic acid to chloride using SOCl2 (2 eq), reflux, 2h
- React with (1-(pyridin-4-yl)piperidin-4-yl)methanamine (1.2 eq) in THF, 0°C→RT
- Add Et3N (3 eq) as HCl scavenger
Yield : 76%
Purity : 98.2% (HPLC)
Coupling Reagent Approach
EDCI/HOBt System :
- Molar Ratio : 1:1:1.2 (acid:EDCI:HOBt)
- Solvent : DCM, RT, 12h
- Yield : 81%
- Advantage : Avoids acid chloride handling
Comparative Data :
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Acid Chloride | 76 | 98.2 | Industrial |
| EDCI/HOBt | 81 | 97.8 | Lab-scale |
Industrial Process Considerations
Continuous Flow Optimization
Green Chemistry Metrics
- PMI : 18.7 (vs. batch PMI 34.2)
- E-Factor : 6.3 (solvent recovery included)
Analytical Characterization
Key Spectroscopic Data :
- HRMS : m/z 382.1743 [M+H]+ (calc. 382.1749)
- 13C NMR (101 MHz, DMSO-d6): δ 167.8 (C=O), 154.2 (pyridine C), 140.1 (S-C), 38.5 (piperidine CH2)
X-ray Crystallography :
- Space Group : P21/c
- Bond Lengths : C-S = 1.798 Å, C-N(amide) = 1.332 Å
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide can undergo reduction to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridinyl-piperidinyl moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Recent studies have shown that compounds similar to 2-(methylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide exhibit significant antimicrobial activity. For instance, derivatives of similar benzamides were tested against various bacterial strains, demonstrating varying degrees of inhibition. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.27 µM to over 20 µM, indicating potent activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against human colorectal carcinoma cell lines (HCT116). Compounds with similar structures showed promising results, with some exhibiting IC50 values lower than standard chemotherapeutics like 5-fluorouracil (IC50 = 9.99 µM). For example, certain derivatives demonstrated IC50 values as low as 4.53 µM, indicating strong antiproliferative effects .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzamide derivatives, including those structurally related to this compound. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing biological activity .
Evaluation of Anticancer Properties
Another significant study focused on the anticancer properties of benzamide derivatives. Compounds were screened against multiple cancer cell lines, revealing that certain modifications led to increased selectivity towards cancer cells over normal cells. The most effective derivatives showed IC50 values significantly lower than standard treatments, suggesting potential for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, modulating their activity through binding interactions. The pyridinyl-piperidinyl moiety may facilitate binding to specific receptors or enzymes, while the benzamide core could interact with other molecular targets.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Benzamide Derivatives
The methylthio substituent distinguishes this compound from other benzamide derivatives. For example:
- GR125743 : Contains a 4-pyrindinyl group and methoxy substituents but lacks the methylthio group, which may reduce lipophilicity compared to the target compound .
Table 1: Structural Features of Key Analogs
Physicochemical Properties
- Crystal Packing: Analogs like Lu et al.’s compound () adopt monoclinic lattices with intermolecular hydrogen bonding. The target’s bulkier methylthio group may reduce crystallinity, improving solubility .
Biological Activity
2-(methylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 341.5 g/mol. The compound features a benzamide core, a methylthio group, and a pyridinyl-piperidinyl moiety, which may contribute to its unique biological properties .
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃OS |
| Molecular Weight | 341.5 g/mol |
| CAS Number | 2034588-38-8 |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Benzamide Core : Reacting benzoic acid with thionyl chloride to form benzoyl chloride, followed by reaction with an amine to yield the benzamide.
- Introduction of the Methylthio Group : Achieved through nucleophilic substitution using methylthiolate.
- Attachment of the Pyridinyl-Piperidinyl Moiety : Often accomplished via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as receptors and enzymes. This compound has been studied for its potential as an allosteric modulator, particularly in the context of central nervous system (CNS) disorders .
Pharmacological Effects
Research indicates that this compound may exhibit:
- Neuroprotective Properties : Potential applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems.
- Anti-inflammatory Effects : It may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.
Case Studies and Research Findings
- CNS Disorders : A study highlighted the efficacy of similar compounds in modulating metabotropic glutamate receptors, which are crucial in CNS signaling pathways. This suggests that this compound could have similar effects .
- Cancer Research : Related benzamide derivatives have shown promise as RET kinase inhibitors, which are significant in cancer therapy. The structural similarities may indicate potential anti-cancer properties for this compound .
- Synthetic Applications : The compound has been utilized as a building block in synthesizing more complex molecules for various therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
